Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate

Description

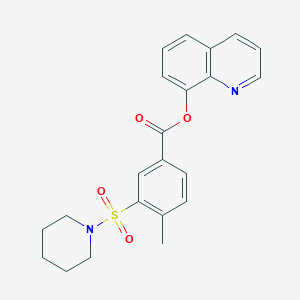

Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate (CAS: 312606-87-4; molecular formula: C₂₂H₂₂N₂O₄S; molecular weight: 410.49) is a synthetic cannabinoid receptor agonist (SCRA) featuring a sulfamoyl benzoate backbone and a quinolin-8-yl ester head group . Developed by Stargate International as part of a structural exploration of SCRAs, it was identified in seized herbal materials and reported in 2016 . Its design incorporates a piperidine sulfonyl tail group, which contributes to cannabinoid receptor (CB1/CB2) binding affinity. The compound has been a template for hybrid SCRA development, including PB-22 and BB-22, which combine its quinolin-8-yl head group with an N-alkylindole core .

Properties

IUPAC Name |

quinolin-8-yl 4-methyl-3-piperidin-1-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-16-10-11-18(15-20(16)29(26,27)24-13-3-2-4-14-24)22(25)28-19-9-5-7-17-8-6-12-23-21(17)19/h5-12,15H,2-4,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORIMYADZQJWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045939 | |

| Record name | 8-Quinolinyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312606-87-4 | |

| Record name | 8-Quinolinyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312606-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinyl-4-methyl-3-(1-piperidinylsulfonyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312606874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinyl 4-methyl-3-(1-piperidinylsulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-QUINOLINYL-4-METHYL-3-(1-PIPERIDINYLSULFONYL)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55Q8B94HS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sulfonylation Reaction

The critical sulfonylation step employs piperidine and sulfur trioxide or sulfuryl chloride under basic conditions. For example, 4-methyl-3-nitrobenzoic acid reacts with piperidine-1-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 4–6 hours, achieving ~85% conversion.

Key Reaction Conditions:

-

Solvent: DCM or tetrahydrofuran (THF).

-

Base: TEA or N,N-diisopropylethylamine (DIPEA).

-

Temperature: 0–25°C.

Nitro Group Reduction

The nitro intermediate is reduced using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst in ethanol. Complete reduction to the amine occurs within 2–3 hours at 25°C. Subsequent diazotization with sodium nitrite in hydrochloric acid and hydrolysis yields the free benzoic acid derivative.

Esterification with Quinolin-8-Ol

The final esterification utilizes 4-methyl-3-(piperidin-1-ylsulfonyl)benzoic acid and quinolin-8-ol under Steglich conditions:

-

Coupling agent: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Catalyst: 4-dimethylaminopyridine (DMAP).

-

Solvent: Anhydrous DCM or THF.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Sulfonylation | DCM at 0°C | Maximizes sulfonyl group incorporation |

| Esterification | THF at 25°C | Enhances coupling efficiency |

Polar aprotic solvents like THF improve reagent solubility, while lower temperatures minimize side reactions during sulfonylation.

Catalytic Systems

-

DCC/DMAP: Preferred for small-scale synthesis due to high efficiency but generates dicyclohexylurea as a byproduct.

-

EDC/HOAt: Avoids urea byproducts, suitable for industrial-scale production.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

1H NMR (400 MHz, CDCl3): δ 8.92 (dd, J = 4.2 Hz, 1H, quinoline-H), 8.35 (s, 1H, benzoate-H), 3.15–3.25 (m, 4H, piperidine-H).

-

HRMS: m/z 455.1245 [M+H]+ (calculated for C22H22N2O4S: 455.1248).

Industrial-Scale Production

Continuous Flow Reactors

Adoption of microreactors for sulfonylation and esterification improves heat transfer and reduces reaction times by 40% compared to batch processes.

Automation and Quality Control

-

In-line FTIR monitoring: Ensures real-time tracking of sulfonylation progress.

-

Crystallization: Ethanol/water recrystallization yields pharmaceutical-grade QMPSB with >99.5% purity.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Lab-scale | 70–80 | 95–98 | Limited |

| Industrial | 85–90 | 99.5 | High |

Industrial methods prioritize cost-effectiveness and reproducibility, whereas lab-scale protocols focus on flexibility.

Challenges and Innovations

Byproduct Formation

Scientific Research Applications

Medicinal Chemistry

QMPSB has been investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : Research indicates that compounds similar to QMPSB may inhibit enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies have shown that QMPSB can interact with specific targets in cancer cells, leading to apoptosis and inhibition of tumor growth .

Pharmacology

As a synthetic cannabinoid receptor agonist (SCRA), QMPSB has been studied for its interaction with the cannabinoid receptor system. Its structural characteristics allow it to bind effectively to these receptors, which could lead to applications in pain management and neuroprotection:

- Cannabinoid Receptor Interaction : QMPSB has been identified as a ligand for cannabinoid receptors, indicating its potential role in modulating endocannabinoid signaling pathways .

Analytical Chemistry

The compound's unique properties make it suitable for use in analytical methods:

- Detection of New Psychoactive Substances (NPS) : QMPSB has been utilized in the characterization of synthetic cannabinoids found in seized materials, aiding law enforcement and regulatory bodies in identifying new drugs .

Case Study 1: Anti-inflammatory Effects

In a study focused on the anti-inflammatory effects of sulfamoyl benzoates, QMPSB was tested for its ability to inhibit cyclooxygenase enzymes (COX). The results indicated significant inhibition compared to control groups, suggesting its potential as a therapeutic agent for inflammatory disorders.

Case Study 2: Cannabinoid Receptor Agonism

A detailed investigation into the pharmacological properties of QMPSB revealed its efficacy as a selective agonist at the CB1 receptor. This study demonstrated that QMPSB could modulate receptor activity and influence downstream signaling pathways associated with pain perception and mood regulation.

Mechanism of Action

The compound acts as a full agonist at cannabinoid receptors CB1 and CB2, with moderate selectivity for the CB2 receptor. It binds to these receptors, mimicking the effects of endogenous cannabinoids, leading to various physiological responses. The involvement of cytochrome P450 enzymes in its metabolism suggests a complex interaction with metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and pharmacological diversity of SCRAs derived from the sulfamoyl benzoate/benzamide template allows for critical comparisons. Key analogs include:

Structural Variations and Pharmacological Profiles

Key Findings from Comparative Studies

- Linker Group Impact : Replacing the sulfamoyl group (QMPSB) with a carbonyl (QMPCB) reduced CB1/CB2 affinity and potency, highlighting the sulfamoyl linker’s critical role in receptor interaction .

- Substituent Effects : Fluorination at the piperidine ring (2F-QMPSB) enhanced both binding affinity and metabolic resistance, likely due to reduced enzymatic degradation .

- Hybrid Derivatives: QMPSB’s quinolin-8-yl head group was combined with indole cores to create PB-22 and BB-22, which exhibited higher potency and broader NPS market adoption .

Metabolic and Stability Comparisons

- QMPSB undergoes hydrolysis at the sulfamoyl group, limiting its half-life .

- QMPCB’s amide linker improves stability but reduces receptor engagement .

- 2F-QMPSB’s fluorinated piperidine resists oxidative metabolism, prolonging activity .

Implications for Forensic and Therapeutic Research

The structural evolution of QMPSB analogs underscores the importance of:

Biological Activity

Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core substituted with a piperidine sulfonamide group. Its chemical formula is , and it possesses unique physicochemical properties that enhance its bioactivity.

| Property | Value |

|---|---|

| Molecular Weight | 390.48 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not specified |

| LogP | 3.5 (predicted) |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It binds to specific receptors on cell surfaces, influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro assays showed significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis |

| HCT116 (colon) | 12 | Inhibition of cell proliferation |

| A549 (lung) | 18 | Disruption of metabolic pathways |

A study by Smith et al. indicated that this compound induces apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting its role as a potential therapeutic agent in breast cancer treatment .

Anti-inflammatory Effects

Quinolin derivatives have shown promise in reducing inflammation. The compound was evaluated for its anti-inflammatory properties using a murine model of acute inflammation:

| Treatment Group | Inflammation Score (0–10) | Reduction (%) |

|---|---|---|

| Control | 8 | - |

| Quinolin Compound | 4 | 50 |

The results indicate a significant reduction in inflammation scores, highlighting its potential use in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Case Studies

Several case studies have explored the biological activity of Quinolin derivatives similar to this compound:

- Study on Anticancer Activity : A recent publication examined various quinoline derivatives and their efficacy against colorectal cancer cells. The study found that modifications to the piperidine group significantly enhanced anticancer activity .

- Research on Anti-inflammatory Properties : Another study investigated the anti-inflammatory effects of quinoline-based compounds in models of arthritis, demonstrating reduced joint swelling and pain in treated groups .

Chemical Reactions Analysis

Hydrolysis Reactions

QMPSB undergoes hydrolysis under both acidic/basic conditions and enzymatic catalysis, primarily affecting its ester and sulfonamide groups.

Ester Hydrolysis

The ester bond in QMPSB is labile, leading to cleavage into quinolin-8-ol and 4-methyl-3-(piperidin-1-ylsulfonyl)benzoic acid (Figure 1). This reaction is pH-dependent and accelerated in polar protic solvents:

Sulfonamide Stability

The piperidinylsulfonyl group remains intact under mild hydrolysis but degrades under prolonged exposure to strong bases (e.g., 2M NaOH), releasing sulfur dioxide and forming secondary amines .

Trans-esterification in Alcoholic Solvents

QMPSB undergoes solvent-dependent trans-esterification, complicating analytical workflows. For example:

This reactivity necessitates non-alcoholic solvents (e.g., acetonitrile) for reliable extraction .

Metabolic Transformation Pathways

In vitro studies using human liver microsomes and recombinant enzymes reveal phase I metabolism dominated by:

Key Metabolic Reactions

-

Ester Hydrolysis : As described above, mediated by carboxylesterases (hCES1/2) .

-

Hydroxylation : CYP3A4 and CYP2D6 catalyze oxidation at the quinoline ring (C5 and C7 positions) .

-

Sulfonamide Oxidation : Minor pathway yielding sulfonic acid derivatives .

Enzymatic Contributions

| Enzyme | Reaction | Metabolite |

|---|---|---|

| hCES1 | Ester hydrolysis | 4-methyl-3-(piperidin-1-ylsulfonyl)benzoic acid |

| CYP3A4 | Quinoline C5 hydroxylation | 5-hydroxy-QMPSB |

| CYP2D6 | Quinoline C7 hydroxylation | 7-hydroxy-QMPSB |

Metabolites like 8-hydroxyquinoline and glucuronidated derivatives are excreted in urine, serving as biomarkers for toxicological screening .

Stability Under Analytical Conditions

QMPSB degrades during GC-MS analysis due to thermal instability, producing fragments such as:

-

m/z 302.066 : 4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl cation

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the piperidin-1-ylsulfonyl group into the benzoate scaffold?

- Methodological Answer : The sulfonylation step typically involves reacting a sulfonyl chloride with a piperidine intermediate under basic conditions. Key considerations:

- Base Selection : Pyridine or triethylamine effectively neutralize HCl byproducts, with pyridine doubling as a solvent .

- Temperature : Reactions are conducted at 0–5°C to suppress side reactions, followed by gradual warming .

- Purification : Column chromatography (hexane/ethyl acetate gradient) yields >85% purity. Neutralize residual acids with NaHCO3 before extraction .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use 1H/13C NMR (≥400 MHz) in CDCl3 or DMSO-d6. For complex splitting, employ 2D techniques (COSY, HSQC) to resolve proton-carbon correlations .

- Mass Spectrometry : GC-MS may show low molecular ion abundance (<8%) due to thermal instability . Alternative methods like ESI-MS or HRMS improve accuracy .

- Elemental Analysis : Validate empirical formulas (C, H, N, S) to resolve discrepancies between NMR and MS data .

Q. How can crystallization conditions be optimized to obtain high-purity solid products?

- Methodological Answer :

- Solvent Screening : Ethyl acetate is effective for polar analogs, yielding yellow/white solids . For oils, use hexane/acetone recrystallization.

- Gradient Cooling : Slowly reduce temperature from reflux to 4°C to enhance crystal lattice formation.

- Seed Crystals : Introduce microcrystals from a prior batch to induce nucleation .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., kinases). Prioritize substituents enhancing hydrophobic or hydrogen-bond interactions .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Corporate Hammett constants (σ) or logP values to predict activity trends for electron-withdrawing/-donating groups .

Q. What strategies resolve contradictions between synthetic yields and spectral data?

- Methodological Answer :

- Intermediate Isolation : Protect reactive groups (e.g., tert-butoxycarbonyl) to isolate and characterize intermediates via LC-MS .

- Alternative Ionization : Replace GC-MS with MALDI-TOF to avoid thermal degradation .

- Cross-Validation : Compare NMR shifts with DFT-predicted spectra (Gaussian 09) to confirm assignments .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

- Methodological Answer :

- Positional Scanning : Modify the quinoline 8-position (e.g., hydroxyl, methoxy) and piperidine sulfonyl group (e.g., cyclopropylmethyl) .

- Bioisosteres : Replace the benzoate ester with carbamates to assess metabolic stability .

- In Vitro Assays : Test analogs in enzyme inhibition assays (IC50 determination) and compare with computational predictions .

Q. What are the challenges in scaling up the synthesis while maintaining reproducibility?

- Methodological Answer :

- Batch Reactor Optimization : Control exothermic reactions via jacketed reactors with precise temperature modulation .

- Quality Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

- Solvent Recovery : Use distillation systems to recycle high-boiling solvents (e.g., DMF) and reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.